molecular formula C12H24N2O2 B8436940 N-(9-Decenyl)-N'-methyl-N'-hydroxyurea

N-(9-Decenyl)-N'-methyl-N'-hydroxyurea

Cat. No.: B8436940
M. Wt: 228.33 g/mol
InChI Key: UNSUHKFUHNLTHZ-UHFFFAOYSA-N
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Description

N-(9-Decenyl)-N'-methyl-N'-hydroxyurea is a hydroxyurea derivative characterized by a 9-decenyl chain attached to the urea backbone. Hydroxyureas are a class of organic compounds with a hydroxylamine-substituted urea structure, often studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties . The 9-decenyl substituent in this compound introduces a long, unsaturated aliphatic chain, which may enhance lipophilicity and influence interactions with biological membranes or hydrophobic targets.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

3-dec-9-enyl-1-hydroxy-1-methylurea

InChI

InChI=1S/C12H24N2O2/c1-3-4-5-6-7-8-9-10-11-13-12(15)14(2)16/h3,16H,1,4-11H2,2H3,(H,13,15)

InChI Key

UNSUHKFUHNLTHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NCCCCCCCCC=C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxyurea Derivatives

The compounds listed in the evidence share the N-methyl-N'-hydroxyurea core but differ in substituent groups, which critically impact their physicochemical and biological properties. Below is a comparative analysis based on available

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Key Properties/Activities Reference
N-(9-Decenyl)-N'-methyl-N'-hydroxyurea 9-decenyl chain Hypothesized high lipophilicity; potential membrane interaction N/A
N-benzhydryl-2-(N'-methyl-N'-hydroxyureido)-L-leucine benzhydrylamide (1) Benzhydryl, leucine side chain Antioxidant activity (DPPH assay)
N-cyclohexanemethyl-2-(N'-methyl-N'-hydroxyureido)-D-phenylglycine cyclohexanemethylamide (2) Cyclohexanemethyl, phenylglycine Enhanced solubility in non-polar solvents
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) 4-chlorophenyl, cyclohexane Moderate radical scavenging activity

Key Observations :

Lipophilicity :

  • The 9-decenyl chain in the target compound likely increases lipophilicity compared to analogs with aromatic (e.g., benzhydryl in 1 ) or cyclic aliphatic (e.g., cyclohexanemethyl in 2 ) substituents. This property may enhance cell membrane permeability but reduce aqueous solubility.
  • Compounds like 8 (4-chlorophenyl) balance lipophilicity and polarity, enabling moderate bioavailability .

Synthetic Pathways: Hydroxyureas in the evidence were synthesized via condensation of hydroxylamine derivatives with isocyanates or carbamoyl chlorides .

However, the bulky decenyl chain might sterically hinder interactions with specific enzymatic targets.

Stability :

  • Hydroxyureas with aromatic substituents (e.g., 1 , 3 ) exhibit greater thermal stability compared to aliphatic derivatives due to resonance stabilization. The unsaturated decenyl chain in the target compound may confer susceptibility to oxidation, necessitating stabilization strategies .

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